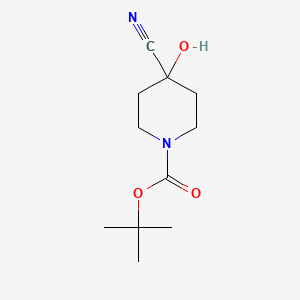

1-Boc-4-cyano-4-hydroxypiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGFFFOCPKWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694600 | |

| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908140-15-8 | |

| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Boc-4-cyano-4-hydroxypiperidine

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.[3] 1-Boc-4-cyano-4-hydroxypiperidine is an emerging building block of significant interest, featuring a unique combination of functional groups: a Boc-protected nitrogen, a tertiary alcohol, and a nitrile at the C4 position. This trifecta of reactivity offers a rich platform for the synthesis of complex molecular architectures, particularly spirocyclic systems and other densely functionalized piperidines.

This technical guide provides a comprehensive overview of the chemical properties of this compound. Due to the compound's specialized nature, direct experimental data is limited. Therefore, this document extrapolates its properties from established chemical principles and data from closely related analogues, offering a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Information |

| Molecular Formula | C11H18N2O3 |

| Molecular Weight | 226.27 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | Likely higher than its precursor, N-Boc-4-piperidone, due to the potential for hydrogen bonding from the hydroxyl group. A melting point in the range of 70-90 °C is a reasonable estimate. |

| Solubility | Expected to be soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate. Its polarity is increased by the hydroxyl group compared to N-Boc-4-piperidone. |

| Stability | The compound is expected to be stable under standard storage conditions. However, it is sensitive to both strong acids and bases. Acidic conditions will lead to the deprotection of the Boc group, while basic conditions can reverse the cyanohydrin formation.[4] |

Synthesis and Purification: The Cyanohydrin Formation

The most direct and logical synthetic route to this compound is through the nucleophilic addition of a cyanide anion to N-Boc-4-piperidone. This reaction, a classic cyanohydrin formation, is typically reversible and base-catalyzed.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-4-piperidone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid or a similar weak acid

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Appropriate deuterated solvent for NMR analysis

Procedure:

-

In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water.

-

In a separate flask, dissolve sodium cyanide (1.1 eq.) in water.

-

Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.

-

Slowly add the aqueous solution of sodium cyanide to the cooled ketone solution with vigorous stirring.

-

After the addition is complete, slowly add a weak acid like acetic acid (1.0 eq.) to the reaction mixture. The acid protonates the intermediate alkoxide to form the hydroxyl group and regenerates HCN, which is in equilibrium with the cyanide salt.[5]

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram: Synthetic Workflow for this compound

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

The Definitive Guide to the Structural Elucidation of 1-Boc-4-cyano-4-hydroxypiperidine: A Critical Intermediate in Drug Discovery

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 1-Boc-4-cyano-4-hydroxypiperidine. This molecule, a key building block in medicinal chemistry, incorporates a protected piperidine ring, a hydroxyl group, and a nitrile moiety. Understanding its precise structure is paramount for its effective use in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] We will delve into the synthetic rationale, the application of core spectroscopic techniques, and the interpretation of the resulting data, offering a comprehensive roadmap for researchers, scientists, and professionals in drug development.

The Strategic Importance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and to introduce valuable pharmacophoric interactions.[3] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the piperidine nitrogen, allowing for controlled synthetic transformations. The cyanohydrin functionality, consisting of a hydroxyl and a cyano group on the same carbon, is a versatile synthetic intermediate.[4][5] It can be hydrolyzed to an α-hydroxy acid, reduced to a β-amino alcohol, or used to construct more complex heterocyclic systems, making it a valuable linchpin in the synthesis of diverse bioactive molecules.[6]

The synthesis of this compound typically proceeds via the nucleophilic addition of a cyanide source to the ketone functionality of 1-Boc-4-piperidone. This reaction, a classic example of cyanohydrin formation, establishes the key quaternary carbon bearing both the hydroxyl and cyano groups.[7]

Synthetic Pathway and Mechanistic Rationale

The most common and efficient laboratory synthesis of this compound involves the treatment of 1-Boc-4-piperidone with a cyanide source. While hydrogen cyanide (HCN) can be used, its high toxicity makes alternative reagents preferable. Trimethylsilyl cyanide (TMSCN) is a widely used and safer alternative that reacts with ketones in the presence of a catalytic amount of a Lewis acid or a cyanide salt to form a silylated cyanohydrin, which is then hydrolyzed to the final product.[8][9]

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.2 equivalents).

-

Add a catalytic amount of a Lewis acid (e.g., zinc iodide) or a cyanide source (e.g., potassium cyanide complexed with 18-crown-6).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a dilute aqueous acid solution (e.g., 1 M HCl) and stir vigorously to effect the hydrolysis of the silylated intermediate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Verification of Structure

The unequivocal confirmation of the structure of this compound relies on a combination of spectroscopic techniques. By comparing the spectra of the starting material, 1-Boc-4-piperidone, with that of the product, we can pinpoint the specific changes that confirm the formation of the cyanohydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show the disappearance of the signals corresponding to the protons adjacent to the ketone in the starting material and the appearance of new signals. The piperidine ring protons will exhibit complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides definitive evidence of the cyanohydrin formation. The most significant change will be the disappearance of the ketone carbonyl signal in 1-Boc-4-piperidone (typically around 208 ppm) and the appearance of a new quaternary carbon signal (C4) in the 70-80 ppm range. Additionally, a signal for the nitrile carbon will appear around 120 ppm.

| Compound | Key ¹³C NMR Signals (CDCl₃, δ in ppm) | Reference(s) |

| 1-Boc-4-piperidone | ~208 (C=O), 80.1 (C(CH₃)₃), 41.0 (CH₂-N), 28.4 ((CH₃)₃) | [10] |

| This compound (Expected) | ~120 (CN), ~80.5 (C(CH₃)₃), ~75 (C-OH), ~40 (CH₂-N), ~35 (CH₂-C), ~28.4 ((CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

The IR spectrum of this compound will exhibit two key features that are absent in the starting material:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[11]

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2200-2260 cm⁻¹, indicative of the nitrile group.[12]

The strong carbonyl (C=O) stretch of the ketone in 1-Boc-4-piperidone (around 1715 cm⁻¹) will be absent in the product's spectrum. The C=O stretch of the Boc group will remain, typically around 1680-1700 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference(s) |

| Hydroxyl (O-H) | 3200-3600 (broad) | [11] |

| Nitrile (C≡N) | 2200-2260 (sharp, medium) | [12] |

| Ketone (C=O) (in starting material) | ~1715 (strong) | |

| Carbamate (C=O) (Boc group) | ~1680-1700 (strong) |

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₈N₂O₃, Molecular Weight: 226.27 g/mol ), electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.28.

A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the molecular ion.

Conclusion

The structural elucidation of this compound is a systematic process that combines rational synthetic design with a multi-pronged analytical approach. By leveraging the power of NMR and IR spectroscopy and mass spectrometry, researchers can unequivocally confirm the identity and purity of this vital synthetic intermediate. The detailed methodologies and interpretative guidance provided in this document serve as a robust framework for scientists engaged in the synthesis and characterization of novel piperidine-based compounds for drug discovery and development.

References

- 1. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 7. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 8. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. azooptics.com [azooptics.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Boc-4-cyano-4-hydroxypiperidine

Abstract

1-Boc-4-cyano-4-hydroxypiperidine (CAS No: 908140-15-8, Molecular Formula: C₁₁H₁₈N₂O₃, Molecular Weight: 226.27 g/mol ) is a pivotal bifunctional synthetic intermediate in medicinal chemistry and drug development.[1] Its structure, incorporating a protected amine, a tertiary alcohol, and a nitrile group on a piperidine scaffold, offers multiple avenues for synthetic elaboration. The strategic installation of these functionalities makes it a valuable precursor for creating complex molecules with potential therapeutic applications. This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and MS—used to verify the structure and purity of this compound. The narrative is grounded in first principles of spectroscopy, offering not just data, but the causal logic behind the spectral features, ensuring researchers can confidently identify and utilize this versatile building block.

Molecular Structure and Spectroscopic Implications

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic fingerprint. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, while the cyanohydrin moiety at the C4 position provides a unique combination of a hydroxyl and a cyano group. Understanding this structure is fundamental to interpreting its spectral data.

References

solubility and stability of 1-Boc-4-cyano-4-hydroxypiperidine

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-cyano-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 908140-15-8) is a valuable synthetic intermediate in medicinal chemistry, prized for its densely functionalized piperidine core. However, its utility is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in the fundamental chemistry of its constituent functional groups: a tert-butoxycarbonyl (Boc) protected amine and a cyanohydrin. Due to the limited availability of direct published data for this specific molecule, this document emphasizes predictive analysis based on established chemical principles and provides robust, actionable protocols for researchers to determine these properties empirically. We will explore the mechanistic underpinnings of its stability, potential degradation pathways, and offer field-proven methodologies for its handling, analysis, and storage to ensure its integrity throughout the research and development lifecycle.

Introduction and Physicochemical Overview

This compound is a bifunctional scaffold used in the synthesis of complex nitrogen-containing heterocycles. The piperidine ring is a privileged structure in drug discovery, and this intermediate offers multiple points for synthetic elaboration. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen, while the 4-cyano and 4-hydroxy functionalities (a cyanohydrin) at a quaternary center offer a unique starting point for further chemical modification, such as reduction of the nitrile to a primary amine.[1]

The inherent stability of this molecule is dictated by its two key functional groups. The Boc-protected amine is notoriously stable to basic and nucleophilic conditions but is labile in strong acid.[2][3] Conversely, the cyanohydrin moiety is in a state of equilibrium with its corresponding ketone (N-Boc-4-piperidone) and hydrogen cyanide (HCN). This equilibrium is highly sensitive to pH, temperature, and the presence of water, making it the most critical factor in the compound's overall stability.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 908140-15-8 | [6][7][8] |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [6] |

| Molecular Weight | 226.27 g/mol | [6] |

| Appearance | White to off-white crystalline powder | N/A |

| Recommended Storage | Sealed in dry, 2-8°C | [6] |

Solubility Profile: A Predictive and Practical Approach

Quantitative solubility data for this compound is not widely published. However, a qualitative assessment can be made based on its molecular structure, and a reliable experimental protocol can be employed for precise determination.

Theoretical Solubility Assessment

The molecule possesses both polar and non-polar characteristics.

-

Polar Features : The hydroxyl (-OH) and cyano (-C≡N) groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.

-

Non-Polar Features : The tert-butyl group of the Boc protector and the piperidine ring's hydrocarbon backbone are non-polar, favoring solubility in organic solvents.

Based on this, the following solubilities can be predicted:

-

High Solubility : Expected in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

-

Moderate Solubility : Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, and in ethers like THF.

-

Low Solubility : Expected in non-polar solvents such as hexanes and toluene.

-

Aqueous Solubility : The presence of the polar cyanohydrin functionality suggests some solubility in water, but this is likely limited by the hydrophobic Boc group. The decomposition of the cyanohydrin in aqueous solutions further complicates this assessment.[4]

Experimental Protocol for Gravimetric Solubility Determination

To obtain quantitative data, a straightforward gravimetric method can be employed. This protocol is designed to establish a self-validating system for determining solubility in any given solvent at a specific temperature.

Methodology

-

Preparation : Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure the solution has reached equilibrium.

-

Separation : Allow the vial to stand at the same constant temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles.

-

Measurement : Transfer the filtered solution into a pre-weighed, dry evaporation dish. Record the combined weight.

-

Evaporation : Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

-

Final Weighing : Once the solvent is completely removed, re-weigh the dish containing the dry solute.

-

Calculation : The solubility is calculated from the mass of the dissolved solid and the volume of the aliquot taken.

References

- 1. 392331-66-7 | 1-Boc-4-(Aminomethyl)-4-hydroxypiperidine | Alcohols | Ambeed.com [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]

- 6. 908140-15-8|this compound|BLD Pharm [bldpharm.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. en.huatengsci.com [en.huatengsci.com]

The Privileged Piperidine: A Technical Guide to Modern Discovery and Synthesis of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and natural alkaloids.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel piperidine derivatives. Moving beyond a mere recitation of synthetic protocols, this guide delves into the strategic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will navigate the landscape of modern synthetic methodologies, from classical approaches to cutting-edge catalytic systems, and explore the critical role of these derivatives in shaping the future of therapeutics. The content is structured to provide a logical flow from the fundamental importance of the piperidine core to the intricate details of its functionalization and application in drug discovery.

The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a recurring structural feature in numerous pharmaceuticals and biologically active compounds.[1][2][4] Its significance can be attributed to several key factors:

-

Three-Dimensionality: The saturated, chair-like conformation of the piperidine ring provides a valuable three-dimensional scaffold, enabling precise spatial orientation of substituents to interact with biological targets.[5] This contrasts with flat, aromatic systems and can lead to improved binding affinity and selectivity.

-

Physicochemical Properties: The nitrogen atom imparts basicity, allowing for modulation of aqueous solubility and the formation of salts, which are often crucial for drug formulation and bioavailability. The overall lipophilicity of the molecule can be fine-tuned through substitution on the piperidine ring.[6]

-

Metabolic Stability: The piperidine core is generally more metabolically stable than many other heterocyclic systems, a desirable property in drug candidates.[6]

-

Synthetic Tractability: A wealth of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it an accessible scaffold for medicinal chemists.[1][7]

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects.[4][8] This versatility underscores the enduring importance of this scaffold in the pursuit of novel therapeutics.

Strategic Pathways to Novel Piperidine Scaffolds: A Synthetic Overview

The synthesis of functionalized piperidines is a dynamic field of research, with continuous innovation leading to more efficient and selective methods. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Classical Approaches: Ring Formation via Cyclization

Intramolecular cyclization reactions remain a cornerstone for the construction of the piperidine ring.[1][9] These methods typically involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

-

Intramolecular Nucleophilic Substitution: This fundamental approach involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon. The choice of protecting groups for the nitrogen and the nature of the leaving group are critical for the success of these reactions.

-

Reductive Amination: The intramolecular reductive amination of δ-amino aldehydes or ketones is a powerful and widely used method for piperidine synthesis. This reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ.

Modern Catalytic Methodologies for Piperidine Synthesis

The advent of modern catalysis has revolutionized the synthesis of complex molecules, and piperidine derivatives are no exception. Catalytic methods often offer superior efficiency, selectivity, and functional group tolerance compared to classical approaches.

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical route to the corresponding piperidines.[9] A variety of transition metal catalysts, including rhodium, palladium, ruthenium, and iridium, have been employed for this transformation.[9] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly for polysubstituted pyridines.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst System | Typical Substrates | Key Advantages | Limitations |

| Rhodium-based | Wide range of pyridines | High activity, good yields | Cost, potential for over-reduction |

| Palladium-based | Electron-deficient pyridines | Readily available, cost-effective | Can be sensitive to functional groups |

| Ruthenium-based | Heteroaromatic systems | High diastereoselectivity | May require higher pressures/temperatures |

| Iridium-based | Stereoselective hydrogenations | Excellent stereocontrol | Often requires specialized ligands |

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines.[10][11][12] This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile ethylene byproduct.[12] RCM is highly valued for its exceptional functional group tolerance and its ability to construct complex ring systems.[11]

Experimental Protocol: Synthesis of a Substituted Piperidine via Ring-Closing Metathesis

Objective: To synthesize a protected 4-substituted piperidine derivative from a diallylamine precursor using a Grubbs catalyst.

Materials:

-

N-benzyl-N,N-diallylamine (1.0 equiv)

-

Grubbs' Second Generation Catalyst (0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-N,N-diallylamine.

-

Dissolve the substrate in anhydrous DCM under an inert atmosphere of argon.

-

Add Grubbs' Second Generation Catalyst to the solution. The solution will typically turn from purple to brown.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected piperidine derivative.

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Catalytic asymmetric methods provide an elegant and efficient means to access these chiral scaffolds.[13][14][15]

-

Asymmetric Hydrogenation: Chiral catalysts can be employed for the enantioselective hydrogenation of prochiral pyridinium salts or tetrahydropyridines.

-

[4+2] Annulation Reactions: Chiral phosphine catalysts have been shown to be effective in the enantioselective [4+2] annulation of imines with allenes, providing access to functionalized piperidine derivatives with high stereoselectivity.[13]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful method allows for the asymmetric synthesis of polysubstituted piperidines through the cycloaddition of an alkenyl isocyanate with two alkyne molecules, often employing a cleavable tether to achieve an overall intermolecular transformation.[15][16]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, in which three or more starting materials are combined in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[17][18][19] Several MCRs have been developed for the synthesis of highly functionalized piperidines.[17][18][19][20][21][22][23]

A prominent example is the one-pot condensation of a β-ketoester, an aromatic aldehyde, and an amine, which can be catalyzed by a variety of acids or metal salts to generate polysubstituted piperidones.[18]

Diagram 1: Generalized Multicomponent Reaction for Piperidine Synthesis

Caption: A simplified workflow of a multicomponent reaction.

The Art of Functionalization: Tailoring Piperidine Scaffolds for Biological Activity

The strategic functionalization of the piperidine ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.

N-Functionalization

The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents on the nitrogen can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic profile.

C-H Functionalization: The Frontier of Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of piperidine scaffolds.[24][25] This approach avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at positions that are not readily accessible through classical methods. Rhodium-catalyzed C-H insertion reactions, for example, have been successfully employed for the site-selective functionalization of piperidines.[26][27] The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.[26][27]

Diagram 2: Regioselective C-H Functionalization of a Piperidine Ring

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthes...: Ingenta Connect [ingentaconnect.com]

- 19. tandfonline.com [tandfonline.com]

- 20. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cyanohydrins in Modern Heterocyclic Synthesis: A Technical Guide

This guide provides an in-depth exploration of the multifaceted role of cyanohydrins as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles, showcases key synthetic transformations, and offers practical, field-proven insights into the application of cyanohydrin chemistry for the construction of valuable heterocyclic scaffolds.

Introduction: The Unique Reactivity of Cyanohydrins

Cyanohydrins, or α-hydroxynitriles, are a class of organic compounds characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom.[1] This unique structural motif imbues them with a rich and versatile reactivity profile, making them invaluable intermediates in organic synthesis.[2][3] The electrophilic nature of the nitrile carbon, coupled with the nucleophilicity of the hydroxyl group, allows for a diverse range of chemical transformations. Furthermore, the nitrile group can be readily hydrolyzed to a carboxylic acid, while the hydroxyl group can be easily modified or eliminated, providing multiple avenues for functional group interconversion.[1]

The stereochemical aspect of cyanohydrin formation is also of paramount importance. The addition of a cyanide source to a prochiral aldehyde or ketone creates a new stereocenter.[1] Consequently, the development of asymmetric methods for cyanohydrin synthesis, often employing enzymatic catalysts like hydroxynitrile lyases (HNLs), has been a significant area of research, enabling access to enantiomerically pure heterocyclic building blocks.[4][5][6][7]

This guide will delve into the application of cyanohydrins in the synthesis of key heterocyclic systems, including oxazoles, imidazoles, and thiophenes, through well-established named reactions and modern synthetic methodologies.

Synthesis of Oxazoles: The Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8] This reaction is particularly effective when both the cyanohydrin and the aldehyde bear aromatic substituents.[8]

Mechanism of the Fischer Oxazole Synthesis

The reaction proceeds through a multi-step mechanism initiated by the activation of the cyanohydrin by gaseous HCl.[8] The key steps are outlined below:

-

Formation of an Iminochloride Intermediate: The cyanohydrin reacts with HCl to form an iminochloride intermediate.[8]

-

Nucleophilic Attack: The nitrogen atom of the iminochloride attacks the carbonyl carbon of the aldehyde.[8]

-

Cyclization and Dehydration: An intramolecular SN2 attack followed by the loss of a water molecule leads to a chloro-oxazoline intermediate.[8]

-

Tautomerization and Aromatization: Tautomerization of a ring proton and subsequent elimination of HCl yields the final aromatic oxazole product.[8]

Caption: Mechanism of the Fischer Oxazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

The following protocol is a representative example of the Fischer oxazole synthesis.

Materials:

-

Mandelonitrile (Benzaldehyde cyanohydrin)

-

Benzaldehyde

-

Dry Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Water or Ethanol

Procedure:

-

Dissolve equimolar amounts of mandelonitrile and benzaldehyde in dry ether in a flask equipped with a gas inlet tube and a drying tube.[8]

-

Pass a stream of dry, gaseous hydrogen chloride through the solution.[8]

-

The product, 2,5-diphenyloxazole hydrochloride, will precipitate out of the solution.[8]

-

Collect the precipitate by filtration.

-

To obtain the free base, either add water or boil the hydrochloride salt in alcohol.[8]

Synthesis of Imidazoles and Amino Acids: The Strecker Synthesis

The Strecker synthesis is a powerful method for the synthesis of α-amino acids from aldehydes, ammonia, and cyanide.[9][10] Cyanohydrins are key intermediates in this process.[1] The reaction can be adapted to produce N-substituted amino acids by using primary or secondary amines instead of ammonia, and α,α-disubstituted amino acids by using ketones instead of aldehydes.[9]

Mechanism of the Strecker Synthesis

The Strecker synthesis involves two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

-

Iminium Ion Formation: The aldehyde reacts with ammonia to form an iminium ion after the elimination of water.[9]

-

Cyanide Addition: A cyanide ion then attacks the iminium carbon to yield an α-aminonitrile.[9]

-

Nitrile Hydrolysis: The nitrile group of the aminonitrile is hydrolyzed in the presence of acid or base to a carboxylic acid, yielding the final α-amino acid product.[9]

Caption: The Strecker Synthesis of α-Amino Acids.

Asymmetric Strecker Reaction

The classical Strecker synthesis produces a racemic mixture of α-amino acids.[9] Significant research has been dedicated to the development of asymmetric Strecker reactions to produce enantiomerically enriched amino acids. These methods often involve the use of chiral auxiliaries or asymmetric catalysts.[9][11]

Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a highly efficient one-pot synthesis that combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide.[12][13] While not directly starting from a cyanohydrin, the Ugi reaction shares mechanistic features with cyanohydrin chemistry, particularly in the context of nucleophilic additions to carbonyls and imines. The resulting α-acylamino carboxamides are versatile intermediates for the synthesis of a wide range of nitrogen-containing heterocycles.[14][15]

General Mechanism of the Ugi Reaction

-

Imine/Iminium Formation: The aldehyde/ketone and amine condense to form an imine, which can be protonated to an iminium ion.[16]

-

α-Addition: The isocyanide undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate.[16]

-

Nucleophilic Trapping: The carboxylic acid acts as a nucleophile, trapping the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino carboxamide product.[16]

Caption: General Mechanism of the Ugi Four-Component Reaction.

Synthesis of Thiophenes: The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[17][18] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[17]

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction is thought to proceed through the following key steps:

-

Knoevenagel Condensation: The ketone or aldehyde undergoes a Knoevenagel condensation with the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[17][19]

-

Sulfur Addition: Elemental sulfur adds to the β-position of the unsaturated nitrile.[20]

-

Cyclization: Intramolecular attack of the resulting thiolate onto the nitrile carbon leads to cyclization.[20]

-

Tautomerization: Tautomerization of the cyclized intermediate yields the aromatic 2-aminothiophene product.[17]

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Intramolecular Cyclizations: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles catalyzed by a strong base to form cyclic α-cyanoenamines, which can be subsequently hydrolyzed to cyclic ketones.[21][22][23] This reaction is particularly useful for the synthesis of 5- to 8-membered rings and macrocycles.[21]

Mechanism of the Thorpe-Ziegler Reaction

-

Deprotonation: A strong base deprotonates one of the α-carbons to the nitrile groups, forming a carbanion.

-

Intramolecular Attack: The carbanion attacks the electrophilic carbon of the other nitrile group in an intramolecular fashion.

-

Cyclization and Tautomerization: This leads to a cyclic imine, which tautomerizes to the more stable enamine.

-

Hydrolysis (optional): Acidic workup hydrolyzes the enamine and the remaining nitrile to a cyclic ketone.

Data Summary and Comparison

| Reaction | Reactants | Product | Key Features |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde, HCl | 2,5-Disubstituted Oxazole | Classic method for oxazole synthesis, particularly with aromatic substrates.[8] |

| Strecker Synthesis | Aldehyde/Ketone, Ammonia/Amine, Cyanide | α-Amino Acid | Fundamental route to amino acids; cyanohydrin is a key intermediate.[9] |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide | Highly efficient multicomponent reaction for generating peptide-like structures.[12][13] |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | 2-Aminothiophene | Versatile multicomponent reaction for the synthesis of polysubstituted thiophenes.[17][18] |

| Thorpe-Ziegler Reaction | Dinitrile, Strong Base | Cyclic α-Cyanoenamine / Cyclic Ketone | Intramolecular cyclization for the formation of various ring sizes.[21][22] |

Conclusion and Future Outlook

Cyanohydrins continue to be indispensable building blocks in the synthesis of a diverse range of heterocyclic compounds. Their unique reactivity, coupled with the development of stereoselective synthetic methods, ensures their continued importance in academic research and industrial applications, particularly in the fields of medicinal chemistry and materials science. The exploration of novel cyanohydrin-based multicomponent reactions and the development of more efficient and sustainable catalytic systems for their transformation will undoubtedly open up new avenues for the construction of complex molecular architectures with valuable biological and physical properties.

References

- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 6. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Strecker reaction at the solid/solid interface - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. arkat-usa.org [arkat-usa.org]

- 20. d-nb.info [d-nb.info]

- 21. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 22. synarchive.com [synarchive.com]

- 23. lscollege.ac.in [lscollege.ac.in]

1-Boc-4-cyano-4-hydroxypiperidine: A Versatile Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The biological activity of these molecules is often dictated by the precise three-dimensional arrangement of their substituents, making stereoselective synthesis a critical aspect of drug development.[1][3] This guide focuses on a particularly valuable, yet underexplored, building block: 1-Boc-4-cyano-4-hydroxypiperidine . The presence of a quaternary stereocenter at the C4 position offers a unique structural rigidity and a synthetic handle for creating complex, spirocyclic, and densely functionalized molecules. This document provides a comprehensive overview of the synthesis of the racemic precursor, authoritative strategies for achieving enantiopurity through asymmetric synthesis and enzymatic resolution, and a discussion of its potential applications in constructing novel therapeutic agents.

The Strategic Value of Chiral Piperidines in Drug Discovery

The piperidine motif is a privileged structure in pharmaceutical science, found in over a hundred commercially available drugs targeting a wide range of diseases.[2] Its saturated, non-planar structure allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with protein binding sites that are often inaccessible to flat, aromatic rings.[2][4] The introduction of chirality further enhances this capability, as different enantiomers or diastereomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles.[3]

The focus of this guide, this compound, is a tertiary cyanohydrin. The quaternary carbon at the C4 position is a key feature. Molecules incorporating such stereocenters are synthetically challenging to access but are highly sought after in drug design as they provide:

-

Increased 3D Complexity: Moving away from "flat" molecules to more complex three-dimensional shapes can improve target engagement and selectivity.

-

Novel Chemical Space: Access to unique molecular architectures not achievable with simpler building blocks.

-

Metabolic Stability: The quaternary center can block sites of metabolic attack, potentially improving a drug's pharmacokinetic profile.

Synthesis of Racemic this compound

The logical and most common starting point for this building block is the commercially available N-Boc-4-piperidone. The synthesis involves a nucleophilic addition of a cyanide source to the ketone, forming the corresponding cyanohydrin. This reaction is straightforward and provides the racemic product in high yield.

Caption: General workflow for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic (±)-1-Boc-4-cyano-4-hydroxypiperidine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 equiv.) and a catalytic amount of zinc iodide (ZnI₂, ~0.1 equiv.).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl cyanide (TMSCN, ~1.2 equiv.) dropwise over 15 minutes. The use of TMSCN is often preferred over KCN/HCN for its milder conditions and better solubility in organic solvents.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure racemic cyanohydrin.

Strategies for Enantioselective Synthesis and Resolution

Achieving enantiopurity is paramount for the use of this molecule as a chiral building block. Two primary strategies are viable: direct asymmetric synthesis or resolution of the racemate.

Enzymatic Kinetic Resolution of the Racemate

Enzymatic kinetic resolution is a powerful and green chemistry approach for separating enantiomers. This method relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For this compound, the hydroxyl group is an excellent handle for enantioselective acylation.

Causality: Lipases possess a chiral active site that can differentiate between the two enantiomers of the substrate. One enantiomer fits optimally into the active site and undergoes rapid acylation, while the other fits poorly and reacts very slowly (or not at all). This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains an alcohol).

Caption: Workflow for the enzymatic kinetic resolution of (±)-1-Boc-4-cyano-4-hydroxypiperidine.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Setup: To a flask, add racemic this compound (1.0 equiv.), an organic solvent such as toluene or tert-butyl methyl ether (TBME), and the acyl donor, vinyl acetate (0.6 equiv.). Using a slight sub-stoichiometric amount of the acylating agent prevents over-reaction.

-

Enzyme Addition: Add a lipase, such as Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica lipase B (CAL-B), typically 5-10% by weight of the substrate.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress using chiral HPLC to track the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Quenching: The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. Filter off the enzyme.

-

Separation: Concentrate the filtrate and separate the unreacted alcohol enantiomer from the esterified enantiomer using standard flash column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using mild basic conditions (e.g., K₂CO₃ in methanol) to provide access to the other enantiomer of the building block.

Physicochemical Properties & Data

The enantiomerically pure building block is expected to be a stable, crystalline solid. Its properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₈N₂O₃ | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Expected |

| Stereochemistry | Quaternary center at C4 | Structural Feature |

| Key Functional Groups | Boc-protected amine, Nitrile, Tertiary Alcohol | Structural Feature |

| Solubility | Soluble in MeOH, DCM, EtOAc; Poorly soluble in water/hexanes | Expected |

Applications in Advanced Synthesis

The true value of enantiopure this compound lies in its synthetic versatility. The nitrile and hydroxyl groups serve as orthogonal handles for a wide range of transformations, allowing for the construction of highly complex and diverse molecular scaffolds.

-

Nitrile Group Transformations:

-

Reduction: Can be reduced to a primary aminomethyl group, creating a valuable diamine scaffold.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid or a primary amide, introducing key hydrogen bond donors/acceptors.

-

-

Hydroxyl Group Transformations:

-

Alkylation/Arylation: Can serve as a nucleophile in Williamson ether synthesis or Buchwald-Hartwig coupling.

-

Displacement: Can be converted to a leaving group (e.g., mesylate, tosylate) and displaced with various nucleophiles with inversion of configuration if desired (Sₙ2).

-

-

Boc-Group Deprotection: The Boc group can be easily removed under acidic conditions, allowing for functionalization of the piperidine nitrogen.[5]

Case Study: Synthesis of a Chiral Spiro-oxazolidinone Piperidine Scaffold

Spirocyclic scaffolds are highly prized in medicinal chemistry for their rigid, three-dimensional conformations. An enantiopure spiro-oxazolidinone can be synthesized from (S)-1-Boc-4-cyano-4-hydroxypiperidine, showcasing its utility.

Caption: Synthetic pathway to a chiral spiro-oxazolidinone from the title building block.

Experimental Workflow: Spirocycle Synthesis

-

Nitrile Reduction: The enantiopure (S)-cyanohydrin is subjected to catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) to selectively reduce the nitrile to a primary amine, yielding (S)-1-Boc-4-(aminomethyl)-4-hydroxypiperidine.

-

Cyclization: The resulting amino alcohol is then treated with a carbonylating agent like phosgene, triphosgene, or a phosgene equivalent (e.g., carbonyldiimidazole) in the presence of a non-nucleophilic base. This intramolecular reaction between the amine and the alcohol forms the five-membered spiro-oxazolidinone ring.

-

Purification: The final spirocyclic product is purified by column chromatography. This new scaffold retains the stereochemical integrity of the starting material and presents the piperidine nitrogen (after Boc deprotection) as a vector for further diversification.

Conclusion and Future Outlook

This compound is a building block of significant potential for medicinal chemists and drug development professionals. While its synthesis requires a dedicated resolution step, the resulting enantiopure material provides access to unique chemical space characterized by a rigid, functionalized quaternary stereocenter. The orthogonal reactivity of its nitrile, hydroxyl, and protected amine functionalities allows for the rational design and synthesis of complex, three-dimensional molecules. As the demand for novel therapeutics with improved selectivity and pharmacokinetic properties continues to grow, the strategic deployment of sophisticated chiral building blocks like this will be indispensable in the discovery of next-generation medicines.

References

The Emerging Potential of 1-Boc-4-cyano-4-hydroxypiperidine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced specificity and efficacy is a driving force in medicinal chemistry. Within this landscape, the strategic design of molecular scaffolds that can be readily diversified to target a range of biological pathways is of paramount importance. The 1-Boc-4-cyano-4-hydroxypiperidine core, a functionally rich and sterically defined building block, has emerged as a promising starting point for the development of a new generation of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this versatile scaffold, with a focus on their emerging roles as potent enzyme inhibitors.

The Strategic Advantage of the this compound Scaffold

The this compound structure is more than a mere synthetic intermediate; it is a carefully orchestrated arrangement of functional groups that offers a unique combination of synthetic handles and pharmacophoric features. The piperidine ring, a common motif in many successful drugs, provides a rigid, three-dimensional framework that can orient substituents in precise vectors to interact with biological targets.[1][2]

The key to the scaffold's potential lies in the C4 position, which is adorned with both a hydroxyl group and a cyano group, forming a cyanohydrin moiety. This feature is critical for several reasons:

-

Reactive Handle: The cyanohydrin can serve as a precursor to a variety of other functional groups, allowing for extensive chemical modifications and the exploration of broad chemical space.

-

"Warhead" Functionality: The cyano group, in particular, can act as an electrophilic "warhead" that can interact with nucleophilic residues, such as the cysteine in the active site of certain proteases, leading to potent and often covalent inhibition.[3][4]

-

Hydrogen Bonding: The hydroxyl group provides a crucial hydrogen bond donor and acceptor, which can significantly contribute to the binding affinity of the molecule to its target protein.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers stability during synthetic manipulations and allows for controlled deprotection and subsequent functionalization, enabling the introduction of a wide array of substituents to modulate the compound's physicochemical properties and target engagement.[5][6]

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the this compound core typically starts from the readily available N-Boc-4-piperidone. The cyanohydrin moiety is introduced through the addition of a cyanide source to the ketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-4-piperidone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂) (catalyst)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of ZnI₂.

-

Slowly add TMSCN (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

This core scaffold can then be further derivatized. A common strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce various substituents.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in targeting several key classes of enzymes implicated in a range of diseases, most notably proteases and kinases.

Cysteine Protease Inhibition: A Focus on Cathepsins

Cysteine proteases, such as the cathepsin family, play crucial roles in various physiological and pathological processes, including bone resorption, inflammation, and cancer progression.[7] The cyano group in the 4-cyano-4-hydroxypiperidine scaffold can act as a potent warhead for the covalent modification of the catalytic cysteine residue in the active site of these enzymes.

Peptidomimetics with a cyanohydrazide warhead, a structure related to the cyanohydrin, have been identified as a new class of highly potent Cathepsin K inhibitors.[3][4] Cathepsin K is a primary therapeutic target for osteoporosis.[3][4] The cyanohydrazide forms a stable isothiosemicarbazide adduct with the catalytic cysteine.[3] This mechanism of action suggests that derivatives of this compound could be designed as effective and selective cathepsin inhibitors.

Kinase Inhibition: Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors.[8][9] Dysregulation of JAK signaling is implicated in a wide range of autoimmune diseases, inflammatory conditions, and cancers.[9][10] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Several JAK inhibitors feature a cyano group as a key pharmacophoric element, which can form important interactions within the ATP-binding site of the kinase. The this compound scaffold provides a valuable framework for the design of novel JAK inhibitors. After deprotection, the piperidine nitrogen can be functionalized with various heterocyclic systems known to interact with the hinge region of the kinase, while the 4-cyano and 4-hydroxy groups can be oriented to form hydrogen bonds and other interactions with the surrounding residues in the active site.

A search of patent literature reveals that scaffolds containing a cyano-substituted heterocyclic core are being actively explored for the development of selective JAK inhibitors.[8] The three-dimensional nature of the piperidine ring allows for the precise positioning of these key functional groups to achieve high potency and selectivity for specific JAK isoforms.[10]

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound derivatives are still emerging, some general principles can be inferred from related classes of compounds:

-

N-Substitution: The substituent on the piperidine nitrogen is crucial for determining the target selectivity and potency. For kinase inhibitors, this is often a heterocyclic moiety that interacts with the hinge region of the ATP binding site. For protease inhibitors, the N-substituent can be designed to occupy the S1 and S2 pockets of the enzyme.

-

Stereochemistry at C4: The stereochemistry of the hydroxyl and cyano groups at the C4 position can have a significant impact on binding affinity. The development of stereoselective synthetic methods is therefore critical for optimizing the biological activity of these derivatives.

-

Modification of the Hydroxyl Group: While the hydroxyl group is important for hydrogen bonding, its modification through etherification or esterification could be explored to modulate pharmacokinetic properties or to probe for additional binding interactions within the target protein.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel enzyme inhibitors. Its unique combination of a rigid piperidine core, a reactive and pharmacophorically important cyanohydrin moiety, and a readily functionalizable nitrogen atom provides a rich foundation for the generation of diverse chemical libraries.

Future research in this area will likely focus on:

-

The development of highly stereoselective synthetic routes to access enantiomerically pure derivatives.

-

Systematic exploration of the structure-activity relationships for different enzyme targets, particularly kinases and proteases.

-

The application of computational modeling and structure-based drug design to guide the optimization of lead compounds.

-

Evaluation of the pharmacokinetic and pharmacodynamic properties of promising derivatives in relevant preclinical models.

Visualizations

Logical Relationship: From Scaffold to Biological Activity

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 7. news-medical.net [news-medical.net]

- 8. data.epo.org [data.epo.org]

- 9. mdpi.com [mdpi.com]

- 10. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Hydroxypiperidine-4-carbonitrile: A Key Intermediate in Modern Drug Discovery

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of contemporary drug development, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence in a vast array of pharmaceuticals, from analgesics to antipsychotics, underscores its importance as a privileged structure.[1][2] Within this family of crucial building blocks, 4-hydroxypiperidine-4-carbonitrile emerges as a particularly strategic intermediate. This bifunctional molecule, possessing both a hydroxyl group and a nitrile at the same quaternary center, offers a unique combination of reactivity and structural rigidity, making it a powerful tool for medicinal chemists.

This technical guide provides an in-depth exploration of 4-hydroxypiperidine-4-carbonitriles, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, dissect the molecule's chemical properties and reactivity, and illuminate its diverse applications in the synthesis of complex, biologically active compounds. Our focus will be on not just the "what" but the "why"—providing the causal reasoning behind experimental choices and highlighting the strategic advantages this scaffold offers in the quest for novel therapeutics.

Core Synthetic Strategies: Building the Bifunctional Scaffold

The construction of the 4-hydroxypiperidine-4-carbonitrile core predominantly relies on the principles of nucleophilic addition to a carbonyl group, specifically the cyanohydrin reaction performed on a 4-piperidone precursor. The choice of reaction conditions and, crucially, the use of a nitrogen protecting group, are paramount for a successful and high-yielding synthesis.

The N-Boc Protected Route: A Controlled and Versatile Approach

For practical and scalable synthesis, the use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is the industry-standard approach.[3] This strategy serves a dual purpose: it deactivates the nucleophilicity of the nitrogen, preventing unwanted side reactions, and it enhances the solubility of the piperidine intermediates in organic solvents, simplifying purification.

The synthetic workflow can be logically divided into two key stages: the formation of the protected cyanohydrin and the subsequent deprotection to yield the target molecule.

Caption: Synthetic workflow for 4-hydroxypiperidine-4-carbonitrile.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine-4-carbonitrile

This protocol outlines the synthesis of the N-Boc protected intermediate, a stable and versatile precursor. The use of trimethylsilyl cyanide (TMSCN) is preferred over traditional methods involving HCN gas or alkali metal cyanides due to its enhanced safety and milder reaction conditions.[4]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| N-Boc-4-piperidone | 79099-07-3 | 199.25 | White to off-white solid |

| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.21 | Volatile, toxic liquid; handle in a fume hood |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Colorless liquid, common organic solvent |

| Saturated aqueous NaHCO₃ solution | 144-55-8 | 84.01 | Basic solution for quenching and workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of TMSCN: Slowly add trimethylsilyl cyanide (1.1 to 1.2 equivalents) dropwise to the stirred solution. The reaction is typically catalyzed by trace amounts of moisture or can be initiated with a catalytic amount of a Lewis acid if necessary, though it often proceeds without an added catalyst.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours). The initial product is the O-silylated cyanohydrin.

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This hydrolyzes the O-silyl group to the hydroxyl group.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine-4-carbonitrile.

-

Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Experimental Protocol: N-Boc Deprotection

The removal of the Boc group is a straightforward acid-catalyzed cleavage.[5] Trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in dioxane are the most common and effective reagents.[5]

Materials and Reagents:

| Reagent/Material | CAS Number | Key Properties |

| N-Boc-4-hydroxypiperidine-4-carbonitrile | N/A | Product from the previous step |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Corrosive, strong acid; handle with care |

| Dichloromethane (DCM) | 75-09-2 | Common organic solvent |

| 4M HCl in 1,4-Dioxane | N/A | Corrosive solution; handle in a fume hood |

| Diethyl ether | 60-29-7 | Flammable solvent used for precipitation |

Step-by-Step Procedure (using TFA):

-

Dissolution: Dissolve the crude or purified N-Boc-4-hydroxypiperidine-4-carbonitrile (1.0 equivalent) in DCM.

-

Acid Addition: Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture for 1-2 hours. The deprotection is usually rapid. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product is typically obtained as the trifluoroacetate salt.

-

Isolation: The salt can be precipitated by the addition of diethyl ether and collected by filtration. To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent.

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The 4-hydroxypiperidine-4-carbonitrile scaffold is a fascinating molecule from a reactivity standpoint. The geminal arrangement of the hydroxyl and nitrile groups, along with the secondary amine of the piperidine ring, provides multiple avenues for chemical elaboration.

Stability of the Cyanohydrin Moiety:

Cyanohydrins exist in equilibrium with their corresponding ketone and hydrogen cyanide.[6] In the case of 4-hydroxypiperidine-4-carbonitrile, this equilibrium is generally stable under neutral and mildly acidic conditions. However, under strongly basic conditions, the equilibrium can shift back towards the 4-piperidone, leading to the elimination of the cyanide ion. This is a critical consideration when planning subsequent synthetic steps.

Reactivity of the Functional Groups:

-

Piperidine Nitrogen: The secondary amine is a potent nucleophile and can be readily alkylated, acylated, or used in reductive amination reactions. This allows for the introduction of a wide variety of substituents at the N-1 position, which is often a key modulation point in drug design.

-

Hydroxyl Group: The tertiary hydroxyl group can be acylated to form esters, etherified, or potentially eliminated under dehydrating conditions to form an unsaturated nitrile.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This opens up a plethora of possibilities for further derivatization.

Applications in Drug Development: A Gateway to Molecular Complexity

The true value of 4-hydroxypiperidine-4-carbonitrile lies in its role as a versatile intermediate for the synthesis of more complex and often more potent pharmaceutical agents. Its rigid structure and multiple points for diversification make it an ideal starting material for building libraries of compounds for high-throughput screening and for the synthesis of targeted therapeutics.

Synthesis of Spirocyclic Piperidines